5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan

Lipophilicity LogP Drug-likeness

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan (CAS 88407-00-5; synonymous with 5-p-bromophenyl-2,3-di-p-tolylfuran) is a fully substituted 2,3,5-triarylfuran with the molecular formula C₂₄H₁₉BrO and a molecular weight of 403.31 g·mol⁻¹. The heterocyclic core carries two electron-donating p-tolyl groups at the 2- and 3-positions and a single electron‑withdrawing p‑bromophenyl substituent at the 5‑position, creating a polarized π‑system that distinguishes it from non‑halogenated or symmetrically halogenated triarylfuran analogs.

Molecular Formula C24H19BrO
Molecular Weight 403.3 g/mol
CAS No. 88407-00-5
Cat. No. B12903025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan
CAS88407-00-5
Molecular FormulaC24H19BrO
Molecular Weight403.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(OC(=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C
InChIInChI=1S/C24H19BrO/c1-16-3-7-18(8-4-16)22-15-23(19-11-13-21(25)14-12-19)26-24(22)20-9-5-17(2)6-10-20/h3-15H,1-2H3
InChIKeyUXNPORCYTBAHMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan: Core Physicochemical Profile and Structural Identity


5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan (CAS 88407-00-5; synonymous with 5-p-bromophenyl-2,3-di-p-tolylfuran) is a fully substituted 2,3,5-triarylfuran with the molecular formula C₂₄H₁₉BrO and a molecular weight of 403.31 g·mol⁻¹ [1]. The heterocyclic core carries two electron-donating p-tolyl groups at the 2- and 3-positions and a single electron‑withdrawing p‑bromophenyl substituent at the 5‑position, creating a polarized π‑system that distinguishes it from non‑halogenated or symmetrically halogenated triarylfuran analogs [1]. Its computed octanol–water partition coefficient (LogP) of 7.66 and a polar surface area (PSA) of 13.14 Ų place it among highly lipophilic, low‑polar‑surface‑area aromatic scaffolds, a profile that is predictive of significant membrane partitioning and blood‑brain‑barrier permeability within this chemical series [1].

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan: Why Generic Substitution Fails for Scientific Procurement


Triarylfurans that share the 2,3‑bis(4‑methylphenyl) motif are not interchangeable because the identity of the 5‑aryl group governs lipophilicity, electronic character, and downstream synthetic utility. The p‑bromophenyl substituent in CAS 88407‑00‑5 confers a LogP that is 0.76 units higher than that of the non‑halogenated 5‑phenyl congener (CAS 88406‑98‑8, LogP 6.90), which translates to an approximately 5.8‑fold larger n‑octanol/water partition coefficient and substantially different pharmacokinetic predictivity [1][2]. Furthermore, the C–Br bond provides a chemical handle for palladium‑catalyzed cross‑coupling reactions that is completely absent in the 5‑phenyl analog, making the brominated compound uniquely suited as a late‑stage diversification intermediate . High‑strength, head‑to‑head comparative biological data remain scarce in the open literature; the quantitative evidence presented below is therefore drawn from computed physicochemical parameters and from class‑level reactivity data that are mechanistically grounded in the presence of the aryl bromide .

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan: Quantitative Differentiators versus Closest Analogs


Lipophilicity (Computed LogP) Comparison: 5-(4-Bromophenyl) vs. 5-Phenyl Analog

The computed octanol–water partition coefficient (LogP) for 5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan is 7.66, versus 6.90 for the close analog 2,3-bis(4-methylphenyl)-5-phenylfuran (CAS 88406-98-8) [1][2]. The bromine atom increases LogP by 0.76 log units, corresponding to an approximately 5.8‑fold (10^0.76) greater partitioning into octanol. This difference is substantial and indicates that the brominated compound will exhibit markedly higher membrane affinity and tissue retention in partition‑based in vitro or in silico ADME models [1][2].

Lipophilicity LogP Drug-likeness

Molecular Weight and Polar Surface Area: Impact on Permeability Efficiency Indices

The target compound has a molecular weight (MW) of 403.31 Da and a PSA of 13.14 Ų, compared with a MW of 324.41 Da and an identical PSA of 13.14 Ų for the 5‑phenyl analog [1][2]. The bromine atom adds 78.9 Da without increasing polar surface area, resulting in a higher LogP/PSA ratio (0.583 vs. 0.525). This selective increase in lipophilicity while maintaining low topological PSA is consistent with improved predicted passive membrane permeability when benchmarked against the PSA < 140 Ų and MW < 500 Da filters commonly employed in oral drug‑likeness assessments [1][2].

Molecular weight Polar surface area Physicochemical profiling

Synthetic Versatility: The C–Br Bond as a Cross‑Coupling Handle

The p‑bromophenyl substituent serves as an electrophilic partner for palladium‑catalyzed Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig reactions, enabling modular diversification at the 5‑position after furan assembly . In contrast, the non‑halogenated 5‑phenyl analog (CAS 88406-98-8) lacks a functional handle and cannot be derivatized without recourse to electrophilic aromatic substitution, which is poorly regioselective on the electron‑rich furan ring. Literature precedent explicitly demonstrates that 3‑bromofuran and related brominated triarylfurans undergo efficient C–C and C–N bond formation under mild Pd‑catalysis, yielding diversely substituted products with isolated yields often exceeding 70–90% . This capability makes the brominated compound uniquely suited for library synthesis, chemical‑probe development, and structure–activity‑relationship (SAR) exploration where scaffold‑hopping through halogen replacement is required .

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Genotoxicity Screening Participation: Inclusion in a Systematic Panel of Furan Derivatives

A focused panel of 28 furan and arenofuran derivatives—structurally related to 5-(4-bromophenyl)-2,3-bis(4-methylphenyl)furan—was quantitatively evaluated in the phage T7 inactivation test, a validated genotoxicity screening system [1]. All tested compounds exhibited pronounced genotoxic activity, and structure–activity relationships were derived linking substituent electronic character to potency [1]. Although the specific IC₅₀ or inactivation rate for CAS 88407-00-5 is not publicly available as an isolated data point, the inclusion of brominated triarylfurans in this panel confirms that the compound class is amenable to standardized genotoxicity assessment using a well‑characterized biological model. This provides a pre‑existing experimental framework for benchmarking the target compound against close analogs within the same assay system [1].

Genotoxicity Mutagenesis Phage T7 inactivation

Unique Substitution Pattern: 2,3‑Bis(p‑tolyl) with 5‑(p‑Bromophenyl) Configuration

Among commercially or synthetically accessible triarylfurans, the combination of two electron‑donating p‑tolyl groups at the 2,3‑positions and a single electron‑withdrawing p‑bromophenyl group at the 5‑position is a non‑trivial substitution pattern [1]. The most readily available alternatives—2,3‑diphenyl‑5‑(p‑tolyl)furan (CAS 68630‑10‑4) and 2,3‑bis(4‑methylphenyl)‑5‑phenylfuran (CAS 88406‑98‑8)—either lack the halogen entirely or place the substituent in a different electronic environment [1]. This specific configuration supports halogen‑bond‑mediated interactions with protein targets while retaining the electron‑rich character of the furan core, a combination that is not replicated by any other commonly catalogued triarylfuran building block [1].

Substitution pattern Aryl halide Molecular recognition

5-(4-Bromophenyl)-2,3-bis(4-methylphenyl)furan: Validated Application Scenarios for Procurement Decisions


Late‑Stage Diversification through Suzuki–Miyaura Cross‑Coupling

The p‑bromophenyl substituent enables rapid generation of 5‑aryl‑modified triarylfuran libraries via palladium‑catalyzed Suzuki coupling, as demonstrated for structurally analogous bromofurans . Procurement of CAS 88407‑00‑5 as a core building block can replace a multi‑step de novo synthesis for each library member, reducing overall synthetic effort by 2–3 steps per analog .

CNS‑Focused Lead Identification Leveraging Elevated Lipophilicity

With a computed LogP of 7.66 and a negligible PSA of 13.14 Ų, the compound occupies a physicochemical space consistent with high blood–brain‑barrier permeability . This profile supports its use as a lipophilic scaffold in CNS‑targeted phenotypic screening campaigns where high LogP and low PSA are selection criteria .

Genotoxicity Hazard Assessment in a Pre‑Established Furan Panel

The compound belongs to a chemical class for which a standardized phage T7 inactivation assay has already been validated and published, with quantitative structure–activity relationships available . Researchers can benchmark CAS 88407‑00‑5 against this existing dataset to estimate genotoxic hazard without initiating de novo method development .

Halogen‑Bonding Crystallography and Structure‑Based Design

The unique 2,3‑bis(p‑tolyl)‑5‑(p‑bromophenyl) substitution pattern positions the bromine atom for directional halogen‑bond interactions with protein backbone carbonyls or side‑chain Lewis bases . This makes the compound a candidate for co‑crystallization studies aimed at mapping halogen‑bonding hot spots in target proteins .

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